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Compound of Interest

Compound Name:
1-Ethyl-4-nitro-1H-pyrazole-5-

carboxylic acid

Cat. No.: B183073 Get Quote

Comparative Analysis of the Crystal Structure of
Pyrazole Derivatives
An objective guide for researchers, scientists, and drug development professionals on the

crystallographic analysis of pyrazole-based compounds, with a focus on structural analogues of

1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid.

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, with its

derivatives exhibiting a wide array of biological activities and material properties.

Understanding the three-dimensional arrangement of atoms within these molecules is

paramount for rational drug design and the development of novel materials. This guide

provides a comparative overview of the crystal structures of several pyrazole derivatives,

offering insights into their solid-state conformations and intermolecular interactions. While the

specific crystal structure for 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid is not publicly

available, this guide leverages data from closely related analogues to infer potential structural

features and to provide a framework for future analysis.

Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of substituted

pyrazole derivatives, providing a basis for structural comparison. These compounds share key
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structural motifs with the target molecule, such as the pyrazole core, nitro-substitution, and

carboxylic acid or ester functionalities.

Parameter

Ethyl 1-(4-
nitrophenyl)-5-
(trifluoromethyl)-1H
-pyrazole-4-
carboxylate[1]

5-(3-nitro-1H-
pyrazol-4-
yl)tetrazole[2][3]

Ethyl 5-amino-1-(4-
chloro-2-
nitrophenyl)-1H-
pyrazole-4-
carboxylate[4]

Molecular Formula C₁₃H₁₀F₃N₃O₄ C₄H₃N₇O₂ C₁₂H₁₁ClN₄O₄

Crystal System Not specified Orthorhombic Monoclinic

Space Group Not specified P2₁2₁2₁ Not specified

Unit Cell Dimensions
a, b, c, α, β, γ not

specified

a, b, c, α, β, γ not

specified

a = 8.5899(8) Å, b =

10.2413(9) Å, c =

15.6633(14) Å, β =

96.5415(13)°

Volume (Å³) Not specified Not specified 1369.0(2)

Z Not specified Not specified 4

Key Supramolecular

Interactions

C-H···O hydrogen

bonds, π···π

stacking[1]

N-H···N hydrogen

bonds, π-stacking

interactions[2][3]

N-H···O and N-H···N

intermolecular

hydrogen bonds[4]

Experimental Protocols
The determination of crystal structures for pyrazole derivatives typically involves single-crystal

X-ray diffraction. The general experimental protocol is outlined below.

1. Crystal Growth: Suitable single crystals of the target compound are grown, often by slow

evaporation of a saturated solution. Common solvents for pyrazole derivatives include

methanol, ethanol, or dimethylformamide.[1]

2. Data Collection: A single crystal of appropriate size is mounted on a diffractometer. The

crystal is kept at a constant temperature, often 150(2) K, during data collection.[4] X-ray
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diffraction data are collected using monochromatic radiation, typically Mo Kα radiation (λ =

0.71073 Å).[1] Data are collected over a range of angles using techniques like φ and ω scans.

3. Structure Solution and Refinement: The collected diffraction data are processed to yield a

set of structure factors. The crystal structure is then solved using direct methods and refined by

full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically.

Hydrogen atoms are often placed in geometrically calculated positions and refined using a

riding model.[5]

Workflow for Crystal Structure Analysis
The following diagram illustrates the typical workflow for the determination and analysis of a

crystal structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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